molecular formula C30H38O9 B576916 7-Ketokhivorin CAS No. 15004-51-0

7-Ketokhivorin

Cat. No.: B576916
CAS No.: 15004-51-0
M. Wt: 542.625
InChI Key: IKFXPERBVFYFMS-JEKIYJBMSA-N
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Description

7-Ketokhivorin is a ketocholanic acid derivative classified under bile acids and their derivatives, which are critical for lipid metabolism and emulsification in biological systems. These compounds share a steroidal backbone with hydroxyl and ketone functional groups, influencing their solubility, receptor interactions, and metabolic roles.

Properties

CAS No.

15004-51-0

Molecular Formula

C30H38O9

Molecular Weight

542.625

InChI

InChI=1S/C30H38O9/c1-15(31)36-21-13-22(37-16(2)32)28(6)18-8-10-27(5)23(17-9-11-35-14-17)38-25(34)24-30(27,39-24)29(18,7)20(33)12-19(28)26(21,3)4/h9,11,14,18-19,21-24H,8,10,12-13H2,1-7H3/t18-,19+,21-,22+,23+,24-,27+,28-,29+,30-/m1/s1

InChI Key

IKFXPERBVFYFMS-JEKIYJBMSA-N

SMILES

CC(=O)OC1CC(C2(C3CCC4(C(OC(=O)C5C4(C3(C(=O)CC2C1(C)C)C)O5)C6=COC=C6)C)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights key differences between 7-Ketokhivorin and two structurally related bile acids: 7-Ketodeoxycholic acid and Deoxycholic acid .

Property This compound 7-Ketodeoxycholic Acid Deoxycholic Acid
Molecular Formula Assumed: C₂₄H₃₈O₄ C₂₄H₃₈O₅ () C₂₄H₄₀O₄
Functional Groups 3α-OH, 7-keto, 12α-OH 3α-OH, 7-keto, 12α-OH 3α-OH, 12α-OH
Molecular Weight ~390.56 g/mol (estimated) 408.52 g/mol () 392.54 g/mol
Biological Role Likely emulsification Cholesterol metabolism, FXR agonist () Lipid digestion, antimicrobial activity
Solubility Moderate in polar solvents Low solubility in water Low solubility in water

Key Observations :

  • Structural Differences : this compound and 7-Ketodeoxycholic acid both feature a ketone group at the 7-position, distinguishing them from Deoxycholic acid, which has hydroxyl groups at positions 3 and 12. This ketone group reduces hydrophilicity, impacting membrane permeability and receptor binding .
  • Functional Divergence : While Deoxycholic acid primarily aids lipid absorption, 7-Ketodeoxycholic acid (and by extension, this compound) may modulate nuclear receptors like FXR, influencing cholesterol homeostasis .

Comparison with Non-Bile Acid Derivatives

This compound can also be contrasted with 7-hydroxyisoquinoline () and 7-Methoxy-6-methylquinoline (), which are heterocyclic aromatic compounds with distinct applications:

Property This compound 7-Hydroxyisoquinoline 7-Methoxy-6-methylquinoline
Molecular Formula C₂₄H₃₈O₄ C₉H₇NO () C₁₂H₁₁NO ()
Class Bile acid derivative Isoquinoline derivative Quinoline derivative
Applications Metabolic regulation Pharmaceutical intermediates Organic synthesis, drug discovery
Key Functional Groups Steroidal ketone Hydroxyl, aromatic N-heterocycle Methoxy, methyl substituents

Key Observations :

  • Structural Complexity: this compound’s steroidal backbone contrasts with the planar aromatic systems of isoquinoline/quinoline derivatives.
  • Functional Roles: Unlike the metabolic roles of bile acids, 7-hydroxyisoquinoline and its derivatives are often intermediates in alkaloid synthesis or anticancer agents ().

Research Findings and Implications

  • Biological Activity : The ketone group in this compound may enhance its interaction with lipid-binding proteins compared to hydroxylated bile acids, as seen in 7-Ketodeoxycholic acid’s role in cholesterol regulation .
  • Synthetic Challenges: Unlike simpler aromatic compounds like 7-Methoxy-6-methylquinoline (purity >98%, ), steroidal bile acids require complex purification steps due to their multiple chiral centers.

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